

# **Application Notes and Protocols for JNJ-55511118 in Mouse Models of Alcoholism**

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Compound of Interest		
Compound Name:	JNJ-55511118	
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These application notes provide a comprehensive overview of the use of **JNJ-55511118**, a selective inhibitor of TARP γ-8-containing AMPA receptors, for studying alcohol self-administration in preclinical mouse models. The provided protocols are based on published research and are intended to guide the design and execution of similar experiments.

### Introduction

Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Preclinical research plays a crucial role in identifying novel pharmacological targets. Glutamatergic signaling, particularly through  $\alpha$ -Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, is implicated in the reinforcing effects of alcohol. **JNJ-55511118** is a novel, selective, and high-affinity negative modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein y-8 (TARP y-8).[1][2][3] Studies have demonstrated its preclinical efficacy in reducing chronic, repetitive alcohol self-administration in male mice, suggesting that inhibition of TARP y-8-containing AMPARs is a promising therapeutic strategy for AUD.[1][2][3]

### **Mechanism of Action**

**JNJ-55511118** selectively inhibits AMPA receptors that are bound to the TARP γ-8 auxiliary subunit.[1] This subunit is critical for the expression and function of certain AMPA receptors. By negatively modulating these specific receptors, **JNJ-55511118** can dampen glutamatergic



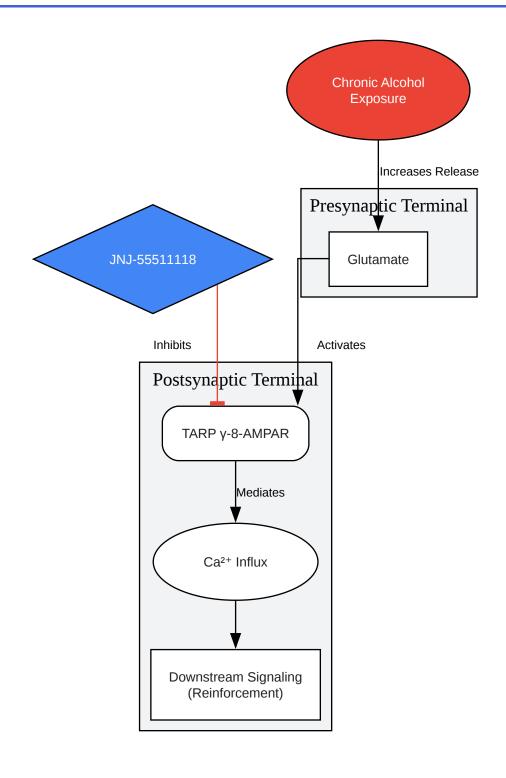
## Methodological & Application

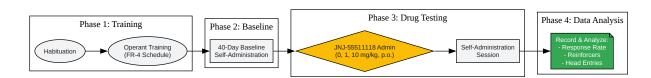
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hyperactivity associated with chronic alcohol use without global inhibition of AMPA receptor function, potentially minimizing side effects.[1] Research indicates that the therapeutic-like effects of systemic **JNJ-55511118** administration on alcohol reinforcement are localized to the basolateral amygdala (BLA), a key region in the brain's reward pathway.[4]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for **JNJ-55511118**.









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## References

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- 4. Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice - PMC [pmc.ncbi.nlm.nih.gov]
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